molecular formula C8H14O B1180915 1,4-Distyrylbenzol CAS No. 1608-30-6

1,4-Distyrylbenzol

Katalognummer: B1180915
CAS-Nummer: 1608-30-6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1,4-bis[(1E)-2-phenylethenyl]- is an organic compound characterized by its unique structure, which includes two phenylethenyl groups attached to a benzene ring. This compound is known for its extensive π-electron conjugation, making it a subject of interest in various fields of scientific research .

Wissenschaftliche Forschungsanwendungen

Biochemische Analyse

Biochemical Properties

1,4-Bis[(E)-2-phenylethenyl]benzene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes and proteins that are involved in the stabilization of liquid crystal phases. The nature of these interactions is primarily based on π-π stacking and van der Waals forces, which help in maintaining the structural integrity of the liquid crystal phases . Additionally, 1,4-Bis[(E)-2-phenylethenyl]benzene can interact with other biomolecules such as nucleic acids, influencing their structural conformation and stability.

Cellular Effects

The effects of 1,4-Bis[(E)-2-phenylethenyl]benzene on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in the regulation of cell cycle and apoptosis . Moreover, 1,4-Bis[(E)-2-phenylethenyl]benzene can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, 1,4-Bis[(E)-2-phenylethenyl]benzene exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding interaction is often mediated by π-π stacking and hydrophobic interactions . Additionally, 1,4-Bis[(E)-2-phenylethenyl]benzene can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Bis[(E)-2-phenylethenyl]benzene have been observed to change over time. The stability of this compound is relatively high, but it can undergo degradation under certain conditions, such as exposure to light and heat . Long-term studies have shown that 1,4-Bis[(E)-2-phenylethenyl]benzene can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1,4-Bis[(E)-2-phenylethenyl]benzene vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing adverse outcomes.

Metabolic Pathways

1,4-Bis[(E)-2-phenylethenyl]benzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This interaction can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites.

Transport and Distribution

The transport and distribution of 1,4-Bis[(E)-2-phenylethenyl]benzene within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments . The distribution pattern of 1,4-Bis[(E)-2-phenylethenyl]benzene can influence its biological activity and effectiveness.

Subcellular Localization

1,4-Bis[(E)-2-phenylethenyl]benzene is localized in various subcellular compartments, including the nucleus, cytoplasm, and cell membrane . Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in each compartment. Post-translational modifications and targeting signals play a crucial role in directing 1,4-Bis[(E)-2-phenylethenyl]benzene to specific organelles, thereby influencing its biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzene, 1,4-bis[(1E)-2-phenylethenyl]- can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product . Another method includes the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of Benzene, 1,4-bis[(1E)-2-phenylethenyl]- typically involves large-scale Wittig or Suzuki-Miyaura reactions, optimized for high yield and purity. These methods are chosen for their efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1,4-bis[(1E)-2-phenylethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzene, 1,4-bis[(1E)-2-phenylethenyl]- is unique due to its specific π-electron conjugation and the resulting electronic properties. This makes it particularly valuable in the development of liquid crystal materials and optoelectronic devices .

Eigenschaften

IUPAC Name

1,4-bis[(E)-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAAWBHHXIWAHM-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-distyrylbenzene?

A1: 1,4-Distyrylbenzene (also known as 1,4-Bis[(E)-2-phenylethenyl]benzene) has the molecular formula C22H18 and a molecular weight of 282.37 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 1,4-distyrylbenzene and its derivatives?

A: Common techniques include UV-Vis absorption spectroscopy, photoluminescence emission spectroscopy, and NMR spectroscopy. These techniques provide information on electronic transitions, excited state behavior, and molecular structure, respectively [, , , ].

Q3: How does the stability of 1,4-distyrylbenzene derivatives change in different solvents?

A: Studies on nitro-substituted 1,4-distyrylbenzene analogues reveal a significant influence of solvent polarity on the competition between fluorescence, intersystem crossing, and trans-cis photoisomerization, ultimately affecting their stability [].

Q4: How does incorporating 1,4-distyrylbenzene into a polymer matrix affect its photophysical properties?

A: When embedded in a poly(methyl methacrylate) matrix, the fluorescence decay of a cyano-substituted 1,4-distyrylbenzene derivative slows down due to the restricted intramolecular motions imposed by the solid matrix [].

Q5: How is computational chemistry used to study 1,4-distyrylbenzene derivatives?

A5: Computational methods, particularly DFT calculations, are employed to predict and explain various properties of 1,4-distyrylbenzene derivatives. These include:

  • Predicting absorption and emission wavelengths, HOMO-LUMO energy gaps, and oscillator strengths [].
  • Investigating the impact of substituents on electronic properties and molecular conformation [, , ].
  • Studying the potential energy surfaces associated with phenyl ring torsions [].

Q6: How does the introduction of electron-donating or electron-withdrawing groups affect the optical properties of 1,4-distyrylbenzene?

A: Both electron-donating and electron-withdrawing substituents on the 1,4-distyrylbenzene core induce bathochromic shifts in the absorption and emission spectra. This effect correlates with a decrease in the HOMO-LUMO energy gap [, ].

Q7: How does the position of substituents on the aromatic rings influence the properties of 1,4-distyrylbenzene derivatives?

A: The position of substituents, specifically methoxy and cyano groups, significantly influences the photophysical properties and electroluminescent behavior of 1,4-distyrylbenzene derivatives in OLED devices [].

Q8: How does the presence of a hydrophilic moiety affect the aggregation behavior of 1,4-distyrylbenzene derivatives?

A: Attaching a hydrophilic aggregation disrupting element (EEX, where E = Glu and X = 2-(2-(2-aminoethoxy)ethoxy)acetic acid) to a 1,4-distyrylbenzene core was found to reduce amyloid-β aggregation, potentially by disrupting the formation of β-sheet structures [].

Q9: How does the structure of 1,4-distyrylbenzene derivatives affect their solubility?

A: The presence of alkoxy chains of varying lengths significantly impacts the solubility and liquid crystalline behavior of 1,4-distyrylbenzene derivatives [].

Q10: How do the optical properties of 1,4-distyrylbenzene derivatives change upon aggregation?

A: Certain derivatives, such as cyano-substituted 1,4-distyrylbenzene (CNDSB), exhibit aggregation-induced emission (AIE). They are non-emissive in solution but display strong fluorescence in the aggregated state, such as nanobelts, due to the restriction of intramolecular motions [, ].

Q11: What is the role of intermolecular interactions in the luminescence of 1,4-distyrylbenzene derivatives in the crystalline state?

A: Strong π-π interactions in the crystal structures of 2,5-diphenyl-1,4-distyrylbenzene (trans-DPDSB) analogues contribute to high photoluminescence (PL) efficiency, reaching up to 50%, attributed to J-type dipole stacking [].

Q12: How does the packing mode of 1,4-distyrylbenzene derivatives in the crystalline state affect their optical properties?

A: The specific arrangement of molecules within the crystal lattice significantly influences optical properties. For instance, 2,5-diphenyl-1,4-distyrylbenzene with all cis double bonds (cis-DPDSB) exhibits strong fluorescence in the crystalline state due to the restricted isomerization and photocyclization processes imposed by the packing arrangement [].

Q13: What factors contribute to the high fluorescence quantum yields observed in certain 1,4-distyrylbenzene derivatives?

A13: Factors influencing fluorescence quantum yields include:

  • The presence and nature of substituents on the aromatic rings [].
  • Molecular conformation and packing arrangement in the solid state [, , ].
  • Competition between radiative and non-radiative decay pathways, including isomerization and intersystem crossing [].

Q14: How are 1,4-distyrylbenzene derivatives utilized in organic light-emitting diodes (OLEDs)?

A: 1,4-Distyrylbenzene derivatives are incorporated as emissive materials in OLEDs due to their desirable photophysical properties, including high fluorescence quantum yields and tunable emission wavelengths [, , ].

Q15: How does the length of oligomer ethylene oxide (OEO) segments in copolymers containing 1,4-distyrylbenzene affect their performance in light-emitting diodes?

A: The length of OEO segments influences the crystallization, phase structure, and solvency of copolymers containing 1,4-distyrylbenzene, ultimately impacting their charge transport properties and performance in light-emitting diodes [].

Q16: How many polymorphs of 2,5-diphenyl-1,4-distyrylbenzene with two cis double bonds (cis-DPDSB) have been reported?

A: Three polymorphs of cis-DPDSB have been prepared by varying the crystallization conditions, revealing four crystallographically independent conformations of the molecule across the polymorphs [].

Q17: What is the primary driving force for crystal packing in cis-DPDSB polymorphs?

A: Aromatic CH/π hydrogen bonds, with interaction distances of approximately 2.7-3.1 Å, are identified as the main driving force for crystal packing in cis-DPDSB polymorphs. These interactions also contribute to the variable conformations and polymorphic formations observed during crystal growth [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.